molecular formula C18H22N4O2S B2913845 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide CAS No. 1797217-60-7

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide

Cat. No.: B2913845
CAS No.: 1797217-60-7
M. Wt: 358.46
InChI Key: SCSFBOPWADMWPE-UHFFFAOYSA-N
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Description

N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzothiazole moiety, a privileged scaffold in drug discovery known to confer diverse biological activities. Compounds featuring the benzothiazole core have been extensively investigated and reported to exhibit a range of potent properties, including anti-inflammatory and anticancer activities . The structure is further characterized by a piperidine ring and a cyclopropyl-containing oxalamide linker, functional groups commonly utilized to fine-tune molecular properties such as solubility, metabolic stability, and binding affinity to biological targets. While the specific mechanism of action for this precise molecule is not yet fully elucidated in the public scientific literature, research on structurally related N-(thiazol-2-yl)-benzamide analogs has demonstrated their potential to act as potent and selective negative allosteric modulators of ion channels, such as the Zinc-Activated Channel (ZAC) . This suggests potential utility as a pharmacological tool for probing the physiological functions of this and similar receptors. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-16(17(24)20-13-5-6-13)19-11-12-7-9-22(10-8-12)18-21-14-3-1-2-4-15(14)25-18/h1-4,12-13H,5-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSFBOPWADMWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of biological pathways related to inflammation and cell death. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, effects on cellular processes, and potential therapeutic uses.

Structural Characteristics

The compound features a complex structure characterized by:

  • Benzo[d]thiazole moiety : This component is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.
  • Piperidine ring : A versatile structural element that enhances the compound's interaction with biological targets.
  • Cyclopropyloxalamide group : This unique feature may contribute to its pharmacological properties, enhancing selectivity and efficacy.

Research indicates that this compound exhibits significant anti-inflammatory activity. Key findings include:

  • Inhibition of Pyroptotic Cell Death : The compound has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammation. This is particularly relevant in conditions characterized by excessive inflammatory responses.
  • Reduction of Interleukin Levels : Studies demonstrate that the compound can significantly lower levels of interleukin 1 beta (IL-1β), a pro-inflammatory cytokine involved in various inflammatory diseases.
  • Selective Receptor Binding : Interaction studies reveal that it selectively binds to receptors involved in inflammatory pathways, suggesting a targeted approach to modulating these biological responses.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBenzo[d]thiazole, piperidine, cyclopropyloxalamideAnti-inflammatory, inhibits pyroptosis
1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-onePiperidine ring, benzodiazoleAnti-inflammatory
4-(benzo[d]thiazol-2-yloxy)anilineBenzo[d]thiazole moietyAnticancer properties
N-(cyclopropyl)-N'-(benzo[d]thiazol-2-yloxy)ureaUrea linkage with benzo[d]thiazolePotential anti-tumor activity

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

  • Anti-inflammatory Studies : In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophage models exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Cancer Research : Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Further research is required to elucidate the specific pathways involved .
  • Therapeutic Applications : The unique structural characteristics of this compound position it as a candidate for drug development targeting inflammatory diseases and certain cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Implications
N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide (Target) Estimated: C₁₉H₂₂N₄O₂S ~386.47* Benzo[d]thiazol-2-yl (bicyclic aromatic), cyclopropyl (rigid small ring) Enhanced π-π interactions; improved metabolic stability due to cyclopropyl
N-Phenyl-N-[1-(2-phenylethyl)-4-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide () C₂₅H₂₇N₃OS 417.57 Thiazol-2-yl (monocyclic), phenethyl, propanamide Moderate lipophilicity; potential for off-target interactions due to phenethyl
N1-((1-Benzylpiperidin-4-yl)methyl)-N2-methyloxalamide () C₁₆H₂₃N₃O₂ 289.37 Benzyl, methyl Lower molecular weight; simpler structure may reduce binding specificity
N1-(Isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide () C₁₆H₂₄N₄O₄ 336.39 Isoxazol-3-yl (oxygen-containing heterocycle), tetrahydro-2H-pyran-4-yl (ether ring) Increased polarity due to ether and isoxazole; potential for improved solubility

*Estimated based on structural extrapolation from analogs.

Key Structural and Functional Insights:

  • Aromatic Heterocycles : The target’s benzo[d]thiazol-2-yl group is bulkier and more aromatic than the thiazol-2-yl () or isoxazol-3-yl () groups. This could enhance binding affinity to hydrophobic pockets in biological targets, such as kinase ATP-binding sites .
  • Cyclopropyl vs. Methyl/Phenethyl: The cyclopropyl group in the target compound offers rigidity and reduced metabolic susceptibility compared to the methyl group in or the flexible phenethyl chain in .
  • Oxalamide Linker : All compounds share an oxalamide bridge, which provides hydrogen-bonding capability. However, substituents on the piperidine (e.g., benzyl in vs. benzo[d]thiazol in the target) modulate steric and electronic effects, influencing target selectivity .

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